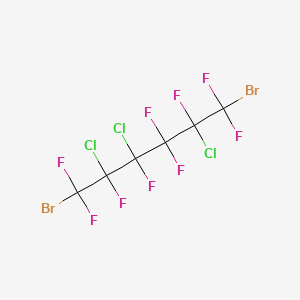
1,6-Dibromo-2,3,5-trichlorononafluorohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dibromo-2,3,5-trichlorononafluorohexane is a halogenated organic compound with the molecular formula C₆Br₂Cl₃F₉ and a molecular weight of 509.217 g/mol . This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, making it a highly halogenated molecule.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is typically synthesized through a photochemical dehalogenation process. This involves the use of 2-propanol or butane as a solvent and difluoroacetic acid as an esterification agent. The reaction is carried out under photochemical conditions, often in the presence of light or ultraviolet radiation .
Industrial Production Methods: The industrial production of this compound is a byproduct of the production of hexachlorocyclopentadiene and 2,3,5-trichlorononafluorohexane . The process involves similar reaction conditions as the synthetic routes, with the use of appropriate solvents and esterification agents.
化学反応の分析
Types of Reactions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce less halogenated compounds.
科学的研究の応用
1,6-Dibromo-2,3,5-trichlorononafluorohexane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of halogenated compounds, including their use as antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high levels of halogenation.
作用機序
The mechanism of action of 1,6-Dibromo-2,3,5-trichlorononafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
1,1,2-Trichloromethane: A halogenated compound with similar reactivity and applications.
Hexachlorocyclopentadiene: Another highly halogenated compound used in similar industrial processes.
Uniqueness: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and applications compared to other halogenated compounds.
特性
CAS番号 |
85131-86-8 |
|---|---|
分子式 |
C6Br2Cl3F9 |
分子量 |
509.2 g/mol |
IUPAC名 |
1,6-dibromo-2,3,5-trichloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Br2Cl3F9/c7-5(17,18)2(10,13)1(9,12)4(15,16)3(11,14)6(8,19)20 |
InChIキー |
RKKGNUHLABLELO-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)Br)(F)Cl)(F)Cl)(C(C(F)(F)Br)(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
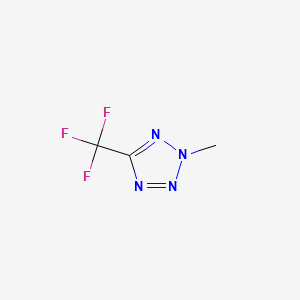
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
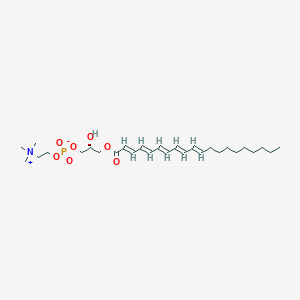
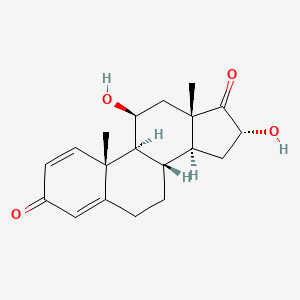

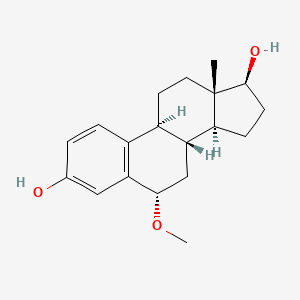

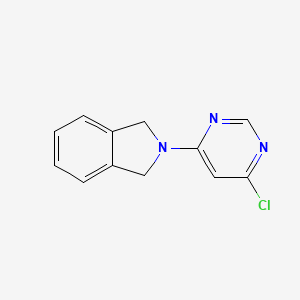
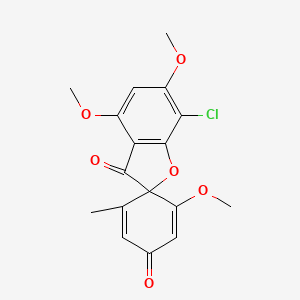
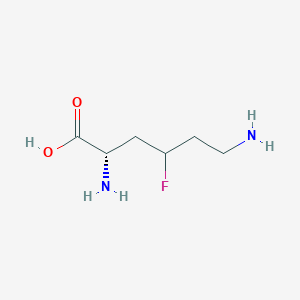
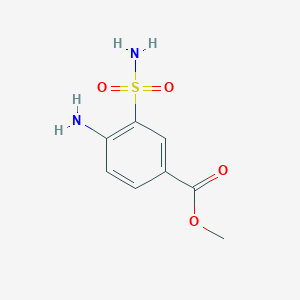
![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
